molecular formula C9H10N2 B142340 4-(2-Aminoethyl)benzonitrile CAS No. 132224-93-2

4-(2-Aminoethyl)benzonitrile

Cat. No. B142340
CAS RN: 132224-93-2
M. Wt: 146.19 g/mol
InChI Key: XRTGJOLODNFUSG-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzonitrile is a chemical compound that is structurally related to benzonitrile derivatives with an aminoethyl group attached to the benzene ring. This structure is significant in medicinal chemistry and materials science due to its potential applications in various fields, including the development of pharmaceuticals and organic electronic materials.

Synthesis Analysis

The synthesis of compounds related to 4-(2-Aminoethyl)benzonitrile often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, a related compound, was achieved through an efficient and facile synthetic route that provides higher chemical yields of the desired product . Another example is the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, which was synthesized from m-fluoro-(trifluoromethyl)benzene via bromination, Grignard reaction, cyanidation, and amination with an overall yield of 49.2% .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using various spectroscopic methods, such as NMR, IR, and X-ray diffraction. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was elucidated using X-ray diffraction, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . Similarly, the structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was studied using NMR, IR, and UV/Vis spectroscopy, with the crystal and molecular structure of one compound determined by X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives is influenced by the presence of functional groups. For instance, the introduction of an amino group can facilitate further chemical transformations. In the case of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, the compound served as an intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcasing its reactivity and utility in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are crucial for their applications. For example, the polarizability and hyperpolarizability of pyrazole compounds related to 4-(2-Aminoethyl)benzonitrile were calculated to understand their optoelectronic properties, which are important for materials science applications . Additionally, the study of 4-(N,N-dimethylamino)benzonitrile provided insights into the nature of its low-lying singlet states, which are relevant for understanding its dual fluorescence behavior .

Scientific Research Applications

  • Charge Transfer Dynamics in Similar Compounds : Research on 4-(Dimethyl-amino)benzonitrile (DMABN) has shown its role as a prototype molecule for dual fluorescence, with investigations into the nature of its low-lying singlet states. This work provides insights into the electronic structure and charge transfer dynamics, which could be relevant to understanding the behavior of similar compounds like 4-(2-Aminoethyl)benzonitrile (Köhn & Hättig, 2004).

  • Corrosion Inhibition Properties : Studies on benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have demonstrated their efficacy as corrosion inhibitors for mild steel in acid media. This research highlights the potential of benzonitrile derivatives in industrial applications, suggesting possible similar uses for 4-(2-Aminoethyl)benzonitrile (Chaouiki et al., 2018).

  • Intermediate in Pharmaceutical Synthesis : The compound 4-Amino-2-(trifluoromethyl)benzonitrile, closely related to 4-(2-Aminoethyl)benzonitrile, serves as an intermediate in the synthesis of pharmaceuticals like bicalutamide. This indicates the potential of 4-(2-Aminoethyl)benzonitrile in the synthesis of complex pharmaceutical molecules (Zhang, 2012).

  • Applications in Organic Chemistry Synthesis : The synthesis of compounds like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, which is an important intermediate of HIV-1 reverse transcriptase inhibitors, highlights the importance of benzonitrile derivatives in the development of significant medicinal compounds. This suggests similar synthetic applications for 4-(2-Aminoethyl)benzonitrile (Ju, 2015).

  • Innovations in Energy Storage and Electronics : A derivative, 4-(Trifluoromethyl)-benzonitrile, has been utilized as an electrolyte additive in lithium ion batteries, showcasing the potential of benzonitrile compounds in enhancing the performance of high-energy storage devices. This could indicate possible roles for 4-(2-Aminoethyl)benzonitrile in similar applications (Huang et al., 2014).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-(2-Aminoethyl)benzonitrile are currently unknown . A related compound, tyramine, is known to be involved in various biochemical pathways within mammals . Given the structural similarity, it is possible that 4-(2-Aminoethyl)benzonitrile may affect similar pathways, but this requires further investigation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-(2-Aminoethyl)benzonitrile . For instance, its stability could be affected by pH due to the presence of the amino group. Similarly, its interaction with targets could be influenced by the presence of other competing molecules in the environment.

properties

IUPAC Name

4-(2-aminoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGJOLODNFUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619982
Record name 4-(2-Aminoethyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)benzonitrile

CAS RN

132224-93-2
Record name 4-(2-Aminoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132224-93-2
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Synthesis routes and methods I

Procedure details

Compound 114 (308 mg, 1.25 mmol) was dissolved in DCM (4 mL) and the solution was cooled in an ice-water bath. TFA (3.5 mL) was then added and the mixture was stirred at room temperature for 15 min. The reaction mixture was concentrated in vacuo and the residue was dissolved in EtOAc (50 mL). The solution was washed with K2CO3 (sat., 3×), brine, dried and concentrated to yield 115 (175 mg, 95%) as a pale yellow oil. MS (APCI): m/z 147 [M+H]+.
Quantity
308 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of phthalimide (20.0 g) and triphenylphosphine (35.65 g) was added dropwise to a mixture of 4-(2-hydroxyethyl)benzonitrile (20.0 g) and diethylazodicarboxylate (21.4 ml) in THF (650 ml) with stirring over one hour. The mixture was stirred at ambient temperature for 4 days. The solvent was removed under reduced pressure. Methanol (500 ml) and hydrazine hydrate (13 ml) were added to the residue and the mixture was boiled under reflux with stirring for 5 hours. The solvent was removed under reduced pressure and aqueous acetic acid (420 ml of glacial acetic acid in 1030 ml of water) was added to the residue. This mixture was stirred for 1 hour and then filtered. The filtrate was added to ice and basified with solid potassium hydroxide. The mixture was extracted with dichloromethane to give an oil which was purified by flash column chromatography to give 4-(2-aminoethyl)benzonitrile, as an oil. A sample was dissolved in ethereal hydrogen chloride to give the hydrochloride salt, m.p. 211-213° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35.65 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
650 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-2-azidoethyl)benzonitrile (500 mg, 2.90 mmol) in 1:1 EtOH/EtOAc (3 mL) at 0° C. was purged with N2. Then Pd/C (440 mg) was added and a H2 balloon was placed over the reaction. After stirring at 0° C. for two hours, the reaction mixture was filtered through a pad of celite and concentrated to give 4-(2-aminoethyl)benzonitrile, which was used without further purification. LCMS (ES) 147.3 m/z (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
440 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Dissolve 4-(2-amino-ethyl)-benzonitrile hydrochloride (300 mg, 1.65 mmol) into saturated aqueous NaHCO3 and extract twice with EtOAc. Dry the combined organic extracts over Na2SO4 and concentrate in vacuo to obtain 4-(2-amino-ethyl)-benzonitrile (205 mg, 85%). Dissolve 4-(2-amino-ethyl)-benzonitrile (200 mg, 1.37 mmol) in DCM (2 mL), add triethylamine (54 μL, 0.38 mmol) and cool the mixture at 0° C. Add 2,2-dimethyl-propionyl chloride (169 μL, 1.37 mmol) dropwise and allow to stir the mixture at 0° C. for 15 min and at room temperature for 2 h. Add water, separate the organic phase and extract the aqueous phase twice with DCM. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to obtain the desired intermediate (182 mg, 58%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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